molecular formula C20H28N8S B2454350 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)thiourea CAS No. 898622-82-7

3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)thiourea

Cat. No.: B2454350
CAS No.: 898622-82-7
M. Wt: 412.56
InChI Key: RAUVONNZQZZXRA-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)thiourea, provided for research and development purposes. It is confirmed to have a CAS Registry Number of 898623-42-2, a molecular formula of C20H28N8S, and a molecular weight of 412.55 g/mol . The structure of this compound integrates several pharmacologically significant motifs. It features a 1,3,5-triazine core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities, including documented antifungal and potential anticancer properties . The triazine ring is further functionalized with two pyrrolidin-1-yl groups. The pyrrolidine ring is a privileged saturated scaffold in drug discovery, valued for its ability to improve solubility and explore three-dimensional pharmacophore space, often contributing to target selectivity . Finally, the molecule contains a thiourea moiety, a versatile organosulfur functional group known to be present in compounds exhibiting a broad spectrum of biological activities such as antibacterial, antioxidant, and anticancer effects . The combination of these features makes this compound a promising candidate for investigation in various areas of pharmaceutical and bioorganic research, particularly in the development of novel therapeutic agents. The compound is available with a purity of 90% or higher. This product is intended for research use only in laboratory settings and is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8S/c1-14-7-8-16(15(2)13-14)21-20(29)26-25-17-22-18(27-9-3-4-10-27)24-19(23-17)28-11-5-6-12-28/h7-8,13H,3-6,9-12H2,1-2H3,(H2,21,26,29)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUVONNZQZZXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)thiourea is a novel thiourea derivative characterized by a complex molecular structure that includes pyrrolidine and triazine moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H20N6S\text{C}_{15}\text{H}_{20}\text{N}_6\text{S}

This indicates the presence of multiple nitrogen atoms and a sulfur atom, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazine and pyrrolidine rings facilitate binding to these targets, potentially modulating their activity. This interaction can lead to various pharmacological effects, including anti-inflammatory and analgesic properties.

Biological Activity Overview

Recent studies have evaluated the biological activity of related compounds with similar structural features. These investigations have highlighted several key areas:

  • Antiviral Activity : Compounds with similar triazine structures have shown promise as inhibitors of viral proteases, suggesting that the target compound may exhibit antiviral properties as well .
  • Antiinflammatory Properties : The presence of thiourea in the structure is often associated with anti-inflammatory effects. Thiourea derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation .
  • Antimicrobial Activity : Some studies indicate that compounds incorporating thiourea and triazine functionalities possess antimicrobial properties against various bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntiviralTriazine derivativesInhibition of viral proteases
AntiinflammatoryThiourea derivativesCOX inhibition
AntimicrobialThiourea-based compoundsActivity against E. coli, S. aureus

Detailed Research Findings

  • Antiviral Studies : Research on pyrrolidine-derived compounds has indicated that they can effectively inhibit key viral enzymes, making them candidates for further antiviral drug development .
  • Analgesic and Anti-inflammatory Effects : A series of thiourea derivatives were tested for their analgesic properties in animal models. The results demonstrated significant reductions in pain responses compared to controls, indicating potential for therapeutic use in pain management .
  • Antimicrobial Testing : In vitro studies showed that related compounds exhibited varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing promising results for future applications in treating infections .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds with similar triazine structures may serve as inhibitors of viral proteases. Preliminary studies suggest that 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)thiourea could exhibit antiviral properties by interfering with viral replication processes.

Antiinflammatory Properties

Thiourea derivatives are often associated with anti-inflammatory effects. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies have demonstrated its potential in reducing inflammation markers.

Antimicrobial Activity

The compound has also displayed antimicrobial properties against various bacterial strains. In vitro testing has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections.

Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntiviralTriazine derivativesInhibition of viral proteases
AntiinflammatoryThiourea derivativesCOX inhibition
AntimicrobialThiourea-based compoundsActivity against E. coli, S. aureus

Antiviral Studies

Studies on pyrrolidine-derived compounds have shown that they can effectively inhibit key viral enzymes. This suggests that this compound may be a candidate for antiviral drug development.

Analgesic and Anti-inflammatory Effects

A series of tests conducted on thiourea derivatives demonstrated significant analgesic properties in animal models. The results indicated reductions in pain responses compared to control groups, showcasing the compound's potential for therapeutic use in pain management.

Antimicrobial Testing

In vitro studies have assessed the antibacterial activity of related compounds against common pathogens. The minimum inhibitory concentrations (MICs) were determined, revealing promising results for future applications in treating infections.

Chemical Reactions Analysis

Thiourea Group Reactivity

The thiourea moiety (-NH-CS-NH-) is central to its reactivity. Key reactions include:

Hydrolysis :
Under acidic or basic conditions, the thiourea group undergoes hydrolysis to form urea derivatives. For example:
Thiourea+H2OUrea+H2S\text{Thiourea} + \text{H}_2\text{O} \rightarrow \text{Urea} + \text{H}_2\text{S}
This reaction is pH-dependent, with optimal yields observed in basic media (e.g., NaOH/ethanol) at elevated temperatures (60–80°C).

Metal Coordination :
The sulfur and nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. These interactions are critical in biological systems, where metal coordination may influence enzyme inhibition.

Triazine Ring Reactivity

The 1,3,5-triazine core, substituted with pyrrolidine groups, participates in:

Nucleophilic Substitution :
The chlorine-free triazine derivatives (as in this compound) undergo substitution reactions at the C-2 and C-4 positions. For instance:

  • Reaction with amines or alcohols displaces pyrrolidine groups, forming new C-N or C-O bonds.

  • Solvents like dimethylformamide (DMF) enhance reaction rates due to polar aprotic conditions.

Cycloaddition Reactions :
The electron-deficient triazine ring engages in [4+2] cycloadditions with dienes, forming bicyclic intermediates. This reactivity is leveraged in synthesizing polycyclic frameworks .

Degradation Pathways

Environmental or metabolic degradation involves:

  • Oxidative cleavage of the thiourea group to sulfonic acids.

  • Ring-opening of the triazine moiety under UV light, producing smaller amines and cyanuric acid derivatives.

Q & A

Q. How can this compound’s activity be contextualized within broader medicinal chemistry paradigms?

  • Methodological Answer :
  • Target Identification : Link to kinase or protease inhibition hypotheses via KEGG pathway analysis .
  • Scaffold Hopping : Compare with triazine-based drugs (e.g., lamotrigine) to propose novel applications .
  • Theoretical Frameworks : Apply Hammett substituent constants to rationalize electronic effects of the 2,4-dimethylphenyl group .

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